Cas no 89457-09-0 (Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate)

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate
- ethyl 2-(trifluoromethyl)-3H-benzimidazole-5-carboxylate
- SCHEMBL6170190
- ethyl 2-(trifluoromethyl)-1H-benzimidazolyl-5-carboxylate
- BENZIMIDAZOLE-5-CARBOXYLIC ACID, 2-(TRIFLUOROMETHYL)-, ETHYL ESTER
- AKOS002327423
- Ethyl2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate
- Ethyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate
- AKOS025312329
- 89457-09-0
- LH-0721
- WOQXCSGTWFKUSU-UHFFFAOYSA-N
- MFCD01658435
- 2-(Trifluoromethyl)benzimidazole-5-carboxylic acid ethyl ester
- DTXSID10237724
- ethyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate
- STL490694
-
- MDL: MFCD01658435
- Inchi: InChI=1S/C11H9F3N2O2/c1-2-18-9(17)6-3-4-7-8(5-6)16-10(15-7)11(12,13)14/h3-5H,2H2,1H3,(H,15,16)
- InChI Key: WOQXCSGTWFKUSU-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CC2=C(C=C1)N=C(C(F)(F)F)N2
Computed Properties
- Exact Mass: 258.061612
- Monoisotopic Mass: 258.061612
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 55
Experimental Properties
- Density: 1.41
- Boiling Point: 352.4°C at 760 mmHg
- Flash Point: 166.9°C
- Refractive Index: 1.546
Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B442568-500mg |
Ethyl 2-(Trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate |
89457-09-0 | 500mg |
$ 320.00 | 2022-06-07 | ||
abcr | AB359367-1g |
Ethyl 2-(trifluoromethyl)-1H-benzimidazolyl-5-carboxylate, 97%; . |
89457-09-0 | 97% | 1g |
€277.80 | 2025-02-27 | |
A2B Chem LLC | AI60000-1g |
Ethyl 2-(trifluoromethyl)-1h-1,3-benzodiazole-5-carboxylate |
89457-09-0 | 97% | 1g |
$197.00 | 2024-04-19 | |
Apollo Scientific | PC200376-250mg |
Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate |
89457-09-0 | 97% | 250mg |
£62.00 | 2025-02-21 | |
Apollo Scientific | PC200376-5g |
Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate |
89457-09-0 | 97% | 5g |
£732.00 | 2025-02-21 | |
Crysdot LLC | CD11026404-1g |
Ethyl 2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate |
89457-09-0 | 95+% | 1g |
$330 | 2024-07-18 | |
abcr | AB359367-5g |
Ethyl 2-(trifluoromethyl)-1H-benzimidazolyl-5-carboxylate, 97%; . |
89457-09-0 | 97% | 5g |
€1107.30 | 2025-02-27 | |
TRC | B442568-50mg |
Ethyl 2-(Trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate |
89457-09-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B442568-100mg |
Ethyl 2-(Trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate |
89457-09-0 | 100mg |
$ 95.00 | 2022-06-07 | ||
abcr | AB359367-250mg |
Ethyl 2-(trifluoromethyl)-1H-benzimidazolyl-5-carboxylate, 97%; . |
89457-09-0 | 97% | 250mg |
€131.50 | 2025-02-27 |
Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate Related Literature
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Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Oliver D. John Food Funct., 2020,11, 6946-6960
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
Additional information on Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate
Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate: A Comprehensive Overview
Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate, also known by its CAS No. 89457-09-0, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and agricultural chemistry. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds with a wide range of applications due to their unique electronic properties and structural versatility.
The molecular structure of Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate consists of a benzene ring fused with a diazole ring, with a trifluoromethyl group at position 2 and an ethoxycarbonyl group at position 5. This specific substitution pattern imparts distinctive chemical and physical properties to the compound. The presence of the trifluoromethyl group introduces significant electron-withdrawing effects, which enhance the compound's stability and reactivity in various chemical reactions.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials. For instance, researchers have explored its use in the development of organic light-emitting diodes (OLEDs) due to its ability to act as an efficient electron transport layer. The unique electronic properties of Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate enable it to facilitate charge transport while maintaining high thermal stability, making it a promising candidate for next-generation display technologies.
In addition to its applications in electronics, this compound has also found utility in the field of pesticide development. Its ability to inhibit key enzymes involved in insect metabolism has led to its investigation as a potential active ingredient in agricultural chemicals. Recent research has demonstrated that Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate exhibits selective toxicity against certain pest species without adversely affecting non-target organisms, making it a sustainable alternative to conventional pesticides.
The synthesis of Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate typically involves multi-step organic reactions. A common approach includes the condensation of o-amino phenol derivatives with aldehydes or ketones under acidic conditions, followed by subsequent functionalization steps to introduce the trifluoromethyl and ethoxycarbonyl groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste generation.
From a pharmacological perspective, Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate has shown potential as a lead compound for drug discovery. Its structural similarity to certain bioactive molecules suggests that it could serve as a scaffold for developing novel therapeutic agents. For example, studies have indicated that this compound may exhibit anti-inflammatory and antioxidant properties, which could be harnessed for treating conditions such as neurodegenerative diseases and cardiovascular disorders.
In conclusion, Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate (CAS No. 89457-09-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in modern scientific research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing technological and medical innovations.
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